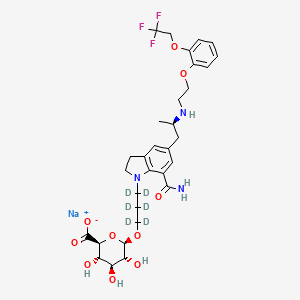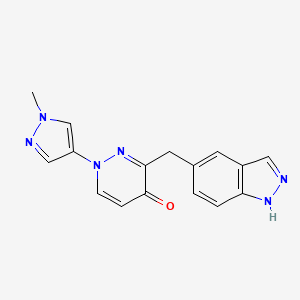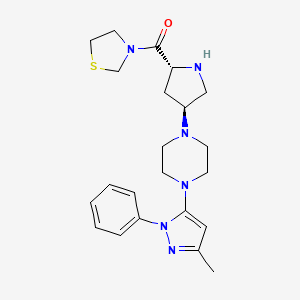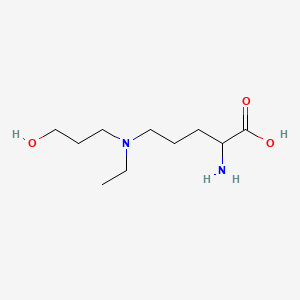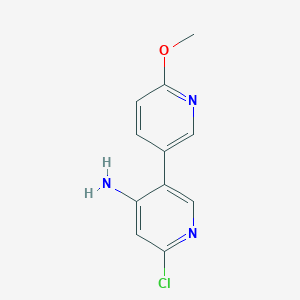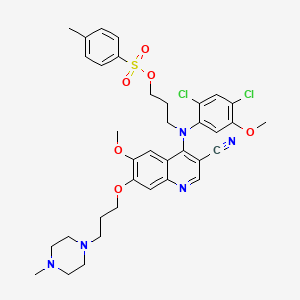
N-Propoxy Bosutinib 4-Methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Propoxy Bosutinib 4-Methylbenzenesulfonate is a chemical compound that serves as an intermediate in the synthesis of Bosutinib, a second-generation tyrosine kinase inhibitor. Bosutinib is primarily used in the treatment of chronic myeloid leukemia (CML) and other cancers. The compound is characterized by its molecular formula C36H41Cl2N5O6S and a molecular weight of 742.71 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Propoxy Bosutinib 4-Methylbenzenesulfonate involves multiple steps starting from 3-methoxy-4-hydroxybenzoic acid. The process includes esterification, alkylation, nitration, reduction, cyclization, chlorination, and successive amination reactions . Each step requires specific reaction conditions, such as temperature control, pH adjustments, and the use of catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated control systems to maintain reaction conditions and ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-Propoxy Bosutinib 4-Methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include various intermediates that eventually lead to the synthesis of Bosutinib. These intermediates are characterized and purified using techniques like HPLC, NMR, and mass spectrometry .
科学研究应用
N-Propoxy Bosutinib 4-Methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Serves as an intermediate in the synthesis of Bosutinib, which is used in cancer treatment.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of N-Propoxy Bosutinib 4-Methylbenzenesulfonate is primarily related to its role as an intermediate in the synthesis of Bosutinib. Bosutinib functions as a tyrosine kinase inhibitor, targeting the BCR-ABL kinase that promotes chronic myeloid leukemia. It also inhibits Src-family kinases, including Src, Lyn, and Hck . This dual inhibition disrupts signaling pathways involved in cell proliferation and survival, leading to the therapeutic effects observed in cancer treatment .
相似化合物的比较
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in the treatment of CML.
Nilotinib: A second-generation tyrosine kinase inhibitor with a similar mechanism of action.
Dasatinib: Targets multiple tyrosine kinases and is used in the treatment of CML and other cancers.
Uniqueness
N-Propoxy Bosutinib 4-Methylbenzenesulfonate is unique due to its specific role in the synthesis of Bosutinib, which has a distinct side effect profile and efficacy against imatinib-resistant forms of CML . Unlike other tyrosine kinase inhibitors, Bosutinib has minimal long-term safety issues and a unique target portfolio, making it a valuable option for patients with resistance to other treatments .
属性
分子式 |
C36H41Cl2N5O6S |
|---|---|
分子量 |
742.7 g/mol |
IUPAC 名称 |
3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H41Cl2N5O6S/c1-25-7-9-27(10-8-25)50(44,45)49-18-6-12-43(32-22-33(46-3)30(38)20-29(32)37)36-26(23-39)24-40-31-21-35(34(47-4)19-28(31)36)48-17-5-11-42-15-13-41(2)14-16-42/h7-10,19-22,24H,5-6,11-18H2,1-4H3 |
InChI 键 |
VKDBZKSYFNOIBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCN(C2=CC(=C(C=C2Cl)Cl)OC)C3=C(C=NC4=CC(=C(C=C43)OC)OCCCN5CCN(CC5)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
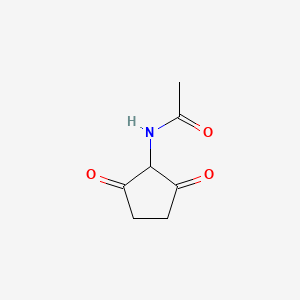


![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)
